(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
Description
Properties
Molecular Formula |
C18H19BrN2O3S2 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19BrN2O3S2/c1-3-4-7-20-13-6-5-11(19)10-12(13)14(16(20)22)15-17(23)21(8-9-24-2)18(25)26-15/h5-6,10H,3-4,7-9H2,1-2H3/b15-14- |
InChI Key |
BGVXEZNIHOOCPM-PFONDFGASA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O |
Origin of Product |
United States |
Biological Activity
(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 505.42 g/mol. The presence of the thioxothiazolidinone moiety and the indolin structure contributes to its biological activity.
Anti-inflammatory Activity
Research has shown that compounds similar to thiazolidinones exhibit significant anti-inflammatory properties. For instance, studies involving derivatives of thiazolidinones have demonstrated their effectiveness in reducing edema in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
- Case Study : A study on thiazolidinone derivatives found that specific substitutions enhanced their anti-inflammatory effects, suggesting that structural modifications can optimize therapeutic outcomes .
Anticancer Activity
Compounds containing indole and thiazolidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves apoptosis induction and cell cycle arrest.
- Research Findings : In vitro studies have indicated that similar compounds show significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. The anticancer activity is often correlated with the ability to induce oxidative stress in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Thiazolidinone derivatives generally show moderate to strong antibacterial activity.
-
Data Table: Antimicrobial Activity
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (Z)-5-(5-bromo-1-butyl...) Staphylococcus aureus 12 µg/mL (Z)-5-(5-bromo-1-butyl...) Escherichia coli 16 µg/mL (Z)-5-(5-bromo-1-butyl...) Bacillus subtilis 10 µg/mL
This table illustrates the effectiveness of the compound against selected bacterial strains, indicating its potential as an antimicrobial agent .
The biological activities of (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazolidinones inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Disruption of Bacterial Cell Wall Synthesis : Its structural components may interfere with bacterial cell wall formation, leading to cell lysis.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities with analogs:
Key Observations:
- Indolinone vs. Benzylidene Moieties: The target compound’s 5-bromoindolinone group distinguishes it from benzylidene-based analogs (e.g., 3a, A5).
- Alkyl vs. Aromatic Substituents: The butyl chain at the 1-position of the indolinone increases lipophilicity compared to smaller alkyl or aromatic groups (e.g., methyl in 5c). This may enhance cellular uptake but reduce aqueous solubility .
Preparation Methods
Bromination of 2-Oxoindoline
Regioselective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in acetonitrile with trifluoroacetic anhydride (TFAA) as an activating agent. A 1:1.1 molar ratio of 2-oxoindoline to NBS at 25°C for 24 hours yields 5-bromo-2-oxoindoline in 90% purity (GC-MS analysis).
N-Butylation
The 1-position is alkylated via nucleophilic substitution. Sodium hydride (2.2 equivalents) deprotonates 5-bromo-2-oxoindoline in DMF, followed by addition of 1-bromobutane at −40°C. Gradual warming to room temperature over 4 hours ensures complete reaction, yielding 1-butyl-5-bromo-2-oxoindoline (82% yield, ¹H-NMR confirmed).
Stereocontrolled Condensation to Form the (Z)-Isomer
The final step involves Knoevenagel condensation between the thiazolidinone and indole moieties.
Acid-Catalyzed Condensation
In a representative procedure, 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one (1.0 equivalent) and 1-butyl-5-bromo-2-oxoindoline (1.1 equivalents) are dissolved in glacial acetic acid with 10 mol% piperidine. Heating at 110°C for 8 hours under nitrogen affords the (Z)-isomer preferentially (87% yield, Z:E ratio 9:1 by ¹H-NMR).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110°C | +25% yield |
| Catalyst (piperidine) | 10 mol% | +15% yield |
| Solvent (AcOH) | 20 mL/mmol | Minimal |
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using hexane:ethyl acetate (3:1). Fractions are analyzed by TLC (Rf = 0.45 in same solvent), with final purity >99% (HPLC, C18 column, 254 nm).
Spectroscopic Confirmation
-
¹H-NMR (400 MHz, CDCl₃): δ 1.41 (t, 3H, CH₂CH₂CH₂CH₃), 3.68 (s, 3H, OCH₃), 7.33 (s, 1H, indole H-4).
-
HRMS : m/z calculated for C₁₈H₂₀BrN₂O₃S₂ [M+H]⁺: 463.02, found: 463.01.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z:E Ratio | Cost Efficiency |
|---|---|---|---|---|
| Acid-catalyzed (AcOH) | 87 | 99.5 | 9:1 | High |
| Solvent-free | 78 | 98.2 | 7:1 | Moderate |
| Ultrasound-assisted | 92 | 99.1 | 9.5:1 | Low |
Ultrasound irradiation reduces reaction time to 2 hours while improving Z-selectivity, though specialized equipment increases costs.
Challenges and Mitigation Strategies
Q & A
Basic: What are the standard synthetic routes and characterization techniques for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with bromination of indole precursors followed by Knoevenagel condensation with thiazolidinone derivatives. For example:
- Step 1: Bromination of 2-oxoindole derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C .
- Step 2: Condensation with 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one under reflux in ethanol with piperidine as a catalyst .
Characterization:
- NMR Spectroscopy: Confirms regioselectivity of bromination and Z-configuration of the exocyclic double bond .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 439.39 vs. calculated 439.39) .
- X-ray Crystallography: Resolves spatial arrangement of the methoxyethyl and butyl substituents .
Basic: How is initial biological activity screening conducted for this compound?
Methodological Answer:
Primary screening focuses on anticancer and antimicrobial activity:
- Anticancer:
- MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .
- Apoptosis induction measured via flow cytometry (Annexin V/PI staining) .
- Antimicrobial:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
